molecular formula C12H13Cl2N3O2S B12067372 1H-Imidazole-1-acetamide, 4,5-dichloro-N-[2-[(2-furanylmethyl)thio]ethyl]- CAS No. 680211-98-7

1H-Imidazole-1-acetamide, 4,5-dichloro-N-[2-[(2-furanylmethyl)thio]ethyl]-

Cat. No.: B12067372
CAS No.: 680211-98-7
M. Wt: 334.2 g/mol
InChI Key: VADSRJXGJACLCM-UHFFFAOYSA-N
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Description

1H-Imidazole-1-acetamide, 4,5-dichloro-N-[2-[(2-furanylmethyl)thio]ethyl]-: is a complex organic compound that belongs to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of dichloro substituents at the 4 and 5 positions of the imidazole ring, an acetamide group at the 1 position, and a furanylmethylthioethyl group attached to the nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Imidazole-1-acetamide, 4,5-dichloro-N-[2-[(2-furanylmethyl)thio]ethyl]- typically involves multi-step organic reactions. One common approach is the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild and allow for the inclusion of various functional groups, including aryl halides and heterocycles . Another method involves the use of N-heterocyclic carbenes (NHC) as both ligands and organocatalysts, which facilitate the formation of trisubstituted imidazoles .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1H-Imidazole-1-acetamide, 4,5-dichloro-N-[2-[(2-furanylmethyl)thio]ethyl]-: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as tert-butylhydroperoxide (TBHP).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The dichloro substituents can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: TBHP in the presence of a catalyst.

    Reduction: Sodium borohydride in an appropriate solvent.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while substitution reactions can result in the formation of various substituted imidazoles.

Scientific Research Applications

1H-Imidazole-1-acetamide, 4,5-dichloro-N-[2-[(2-furanylmethyl)thio]ethyl]-: has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Imidazole-1-acetamide, 4,5-dichloro-N-[2-[(2-furanylmethyl)thio]ethyl]- involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of microbial enzymes, thereby exhibiting antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1H-Imidazole-1-acetamide, 4,5-dichloro-N-[2-[(2-furanylmethyl)thio]ethyl]-: is unique due to its specific substitution pattern and the presence of the furanylmethylthioethyl group. This structural uniqueness contributes to its distinct chemical and biological properties, setting it apart from other imidazole derivatives.

Properties

CAS No.

680211-98-7

Molecular Formula

C12H13Cl2N3O2S

Molecular Weight

334.2 g/mol

IUPAC Name

2-(4,5-dichloroimidazol-1-yl)-N-[2-(furan-2-ylmethylsulfanyl)ethyl]acetamide

InChI

InChI=1S/C12H13Cl2N3O2S/c13-11-12(14)17(8-16-11)6-10(18)15-3-5-20-7-9-2-1-4-19-9/h1-2,4,8H,3,5-7H2,(H,15,18)

InChI Key

VADSRJXGJACLCM-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)CSCCNC(=O)CN2C=NC(=C2Cl)Cl

Origin of Product

United States

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